molecular formula C10H14N2 B164901 N'-(2,4-Dimethylphenyl)-N-methylformamidine CAS No. 33089-74-6

N'-(2,4-Dimethylphenyl)-N-methylformamidine

Cat. No. B164901
CAS RN: 33089-74-6
M. Wt: 162.23 g/mol
InChI Key: JIIOLEGNERQDIP-UHFFFAOYSA-N
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Description

N’-(2,4-Dimethylphenyl)-N-methylformamidine is a chemical compound. It is a metabolite of amitraz, a formamidine acaricide and insecticide . It is also known as N-(2,4-Dimethylphenyl)-N-methylimidoformamide .


Molecular Structure Analysis

The molecular formula of N’-(2,4-Dimethylphenyl)-N-methylformamidine is C10H14N2 . The average mass is 162.232 Da and the monoisotopic mass is 162.115692 Da .


Chemical Reactions Analysis

N’-(2,4-Dimethylphenyl)-N-methylformamidine is a known environmental transformation product of amitraz . It is formed when amitraz is rapidly degraded in plants .

Scientific Research Applications

Pesticide Metabolism and Analysis

N'-(2,4-Dimethylphenyl)-N-methylformamidine, developed as a pesticide in China, shows properties similar to amitraz. A study by Naikai et al. (2000) explored its metabolic conversion and analyzed its metabolites in rat livers, urine, blood, liver, kidney, and spleen using GC/FTIR, GUMS, and GC-ECD methods (Z. Naikai et al., 2000).

Veterinary Medicine and Performance Regulation

Lehner et al. (2004) developed a method for detecting and confirming the presence of amitraz (a compound structurally similar to this compound) and its metabolites in horse urine. This study's significance lies in amitraz's potential to influence the outcome of horse races due to its sedative properties (A. Lehner et al., 2004).

Toxicological Studies

The study of amitraz and its metabolites, including N-[2,4-(dimethylphenyl)-N'-methylformamidine (DMPF), was conducted by Guo et al. (2014). They developed a method using solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determination in whole blood, demonstrating its applicability in forensic toxicology (Hao Guo et al., 2014).

Chemical Stability and Hydrolysis

Corta et al. (1999) studied the degradation processes of amitraz in aqueous media. Their findings suggest that this compound, a hydrolysis product of amitraz, forms under different pH conditions, indicating its stability and behavior in aquatic environments (E. Corta et al., 1999).

Subchronic Toxicity Assessment

A study on the subchronic toxicity of N'-(2,4-dimethylphenyl)-N' methylformamidine hydrochloride (DMAH) in rats was conducted by Ying-hua (2006). This study aimed to understand the oral subchronic toxic effects and observed changes in behavior, body weight, food consumption, and biochemical indices in rats (L. Ying-hua, 2006).

Metabolism in Insects

Knowles and Gayen (1983) examined the penetration, metabolism, and elimination of amitraz and this compound in southwestern corn borer larvae, contributing to understanding the pesticide's effects on insect metabolism (C. O. Knowles & A. K. Gayen, 1983).

Crystal Structure Analysis

Sangjin Lee et al. (2013) analyzed the crystal structure of amitraz, which includes this compound. The study provides insights into the molecular structure and intermolecular interactions of this compound (Sangjin Lee et al., 2013).

Mechanism of Action

Target of Action

Semiamitraz primarily targets the A family of G protein-coupled receptors . These receptors are responsible for responses to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

Semiamitraz interacts with its targets by acting as a neurotoxicant . It has been shown to be more cytotoxic than its metabolites . The compound and its metabolites are predicted to pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .

Biochemical Pathways

The biochemical pathways affected by Semiamitraz include the Tox21-nuclear receptor signaling and stress response pathways . Semiamitraz and its metabolites interact with diverse receptors within these pathways .

Pharmacokinetics

Based on its chemical properties, it is known to be volatile and almost insoluble in water . It is only slightly mobile with a low potential for leaching to groundwater .

Result of Action

The molecular and cellular effects of Semiamitraz’s action primarily involve neurotoxicity . It has been shown to be cytotoxic in HepG2 cells . The compound and its metabolites are known to be potent neurotoxicants .

Action Environment

The action, efficacy, and stability of Semiamitraz can be influenced by environmental factors. For example, it has been used widely within beehives to control parasitic diseases . Pesticides used for beehive treatments could be incorporated into the honey and accumulate in other hive products . Thus, the health of honeybees and the quality of honey can be impaired by pesticides .

Biochemical Analysis

. .

Biochemical Properties

Semiamitraz plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of the activity of monoamine oxidase . This interaction leads to excitation on non-cholinergic synapses of the central nervous system .

Cellular Effects

Semiamitraz has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. It also impacts cellular metabolism, primarily through its interaction with monoamine oxidase .

Molecular Mechanism

The molecular mechanism of action of Semiamitraz involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of monoamine oxidase, leading to excitation on non-cholinergic synapses of the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Semiamitraz change over time. It has been observed that the compound’s stability and degradation are influenced by environmental conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Semiamitraz vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Semiamitraz is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. The primary interaction is with monoamine oxidase .

Transport and Distribution

Semiamitraz is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIOLEGNERQDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51550-40-4 (mono-hydrochloride)
Record name U 40481
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1037696
Record name N'-(2,4-Dimethylphenyl)-N-methylformamidine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33089-74-6
Record name N′-(2,4-Dimethylphenyl)-N-methylformamidine
Source CAS Common Chemistry
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Record name U 40481
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Record name 33089-74-6
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Record name N'-(2,4-Dimethylphenyl)-N-methylformamidine
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Record name N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
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Record name SEMIAMITRAZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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